molecular formula C15H20F3N3O B2716632 1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol CAS No. 2380059-33-4

1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol

Cat. No.: B2716632
CAS No.: 2380059-33-4
M. Wt: 315.34
InChI Key: MHHWQSZKCKYZLR-UHFFFAOYSA-N
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Description

1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol, also known as TFP or TFPB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. TFP is a complex molecule that consists of a piperidine ring, a pyrrolidine ring, and a trifluoromethylpyridine ring. In

Mechanism of Action

The mechanism of action of 1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol is not yet fully understood. However, it is believed to act as a modulator of certain receptors in the brain, particularly the dopamine and serotonin receptors. This compound has been shown to increase the release of dopamine and serotonin in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance memory and learning, and reduce anxiety-like behavior. This compound has also been shown to have potential anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol is its potential as a lead compound for drug discovery. This compound has a unique structure that makes it a promising starting point for the development of new drugs. However, the complex synthesis process and the relatively high cost of this compound can be a limitation for lab experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol. One area of research is to further explore the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Another area of research is to investigate the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases. Additionally, more research is needed to explore the potential anti-inflammatory effects of this compound and its potential applications in the field of immunology.

Synthesis Methods

The synthesis method of 1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol involves a series of chemical reactions that require expertise in organic chemistry. One of the most common methods for synthesizing this compound involves the reaction of 3-(trifluoromethyl)pyridine-2-amine with 4-piperidone hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with pyrrolidine-3-carboxylic acid to obtain this compound. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. This compound has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. This compound has also been shown to have potential applications in the field of neuroscience, where it can be used to study the role of certain neurotransmitters in the brain.

Properties

IUPAC Name

1-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c16-15(17,18)13-2-1-6-19-14(13)20-7-3-11(4-8-20)21-9-5-12(22)10-21/h1-2,6,11-12,22H,3-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHWQSZKCKYZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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